Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate
Beschreibung
Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate is a heterocyclic carbamate derivative featuring a piperidine ring fused with a 3-oxo-3,4-dihydropyrazine moiety. The tert-butyl carbamate group acts as a protective moiety for amines, enhancing stability during synthetic processes . Its 3,4-dihydropyrazine ring introduces partial saturation, which may influence electronic properties and binding interactions compared to fully aromatic pyrazines.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(2-oxo-1H-pyrazin-3-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)17-10-5-4-8-18(9-10)11-12(19)16-7-6-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKFVWILYFZZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate is a synthetic compound notable for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on recent research findings.
Chemical Structure and Properties
The compound features a tert-butyl carbamate group linked to a piperidine ring, which is further substituted with a pyrazinone moiety. Its molecular formula is with a molecular weight of approximately 270.31 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂ |
| Molecular Weight | 270.31 g/mol |
| CAS Number | 1993243-37-0 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of Piperidine and Pyrazinone Intermediates : This involves the reaction of appropriate precursors under controlled conditions.
- Formation of the Carbamate : The final step includes the protection of the amine group with a tert-butyl carbamate group under basic conditions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Preliminary studies have shown that this compound has potential anticancer properties. It was evaluated for cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in relation to protein-ligand interactions. It showed promising results in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its anticancer effects.
Neuroprotective Effects
Studies suggest that this compound may have neuroprotective properties. Research involving animal models indicated that it could mitigate neurodegeneration associated with oxidative stress.
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of this compound on human cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity.
- Enzyme Interaction Study : Another investigation focused on its interaction with specific metabolic enzymes. The compound demonstrated a competitive inhibition profile, indicating its potential as a therapeutic agent in metabolic disorders.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate can be contextualized by comparing it to analogous compounds. Below is a detailed analysis:
Structural Analogues with Varied Heterocyclic Systems
- Compound A: tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate (CAS: 1354528-55-4) Key Differences: Replaces the dihydropyrazine ring with a triazolo-pyrazine system, introducing an additional nitrogen atom. Molecular Weight: 320.35 g/mol, slightly lower than the parent compound due to the pyrrolidine ring (vs. piperidine).
- Compound B: tert-Butyl((R)-1-(2-((endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperidin-3-yl)carbamate Key Differences: Incorporates a bicyclic azabicyclo[3.2.1]octane system and a pyrimido-oxazine moiety. Synthetic Yield: 50%, suggesting moderate efficiency in coupling reactions compared to the parent compound .
Fluorinated Derivatives
- Compound C : tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS: 1523530-57-5)
- Key Differences : Features a trifluoromethyl group on the piperidine ring, significantly altering electronic and steric properties. The CF₃ group increases metabolic stability and resistance to oxidative degradation .
- Applications : Commonly used as a building block in kinase inhibitors due to its rigid conformation.
Pyrazolo-Pyrimidine Analogues
- Compound D: tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate Key Differences: Integrates a pyrazolo-pyrimidine core and a chromenone system. The dual fluorine atoms enhance electronegativity and may improve binding to hydrophobic enzyme pockets . Melting Point: 163–166°C, higher than typical carbamates due to extended conjugation . Synthetic Yield: 63%, indicating efficient Suzuki-Miyaura cross-coupling steps .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Efficiency : Compound D’s higher yield (63% vs. 50% for Compound B) underscores the reliability of palladium-catalyzed cross-coupling reactions in constructing complex heterocycles .
- Biological Relevance : Fluorinated derivatives (e.g., Compounds B and D) exhibit enhanced pharmacokinetic profiles, making them candidates for CNS-targeted therapies .
- Structural Flexibility : The parent compound’s dihydropyrazine-piperidine scaffold offers a balance between rigidity and conformational mobility, which is advantageous for optimizing binding kinetics in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
